TPCK

Description

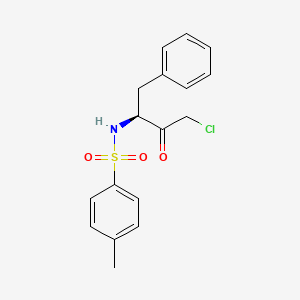

Tosylphenylalanyl chloromethyl ketone has been reported in Streptomyces, Chaetomium globosum, and Aspergillus terreus with data available.

An inhibitor of Serine Endopeptidases. Acts as alkylating agent and is known to interfere with the translation process.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-13-7-9-15(10-8-13)23(21,22)19-16(17(20)12-18)11-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUQNUAYKLCRME-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883376 | |

| Record name | Tosylphenylalanyl chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56423152 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

402-71-1 | |

| Record name | Nα-Tosyl-L-phenylalanine chloromethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosylphenylalanyl chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TPCK | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tosylphenylalanyl chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-chloromethyl (2-phenyl-1-(p-toluenesulphonylamino)ethyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TOSYL-L-PHENYLALANYL CHLOROMETHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P598716LJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nα-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a widely utilized biochemical tool, classically known as an irreversible inhibitor of chymotrypsin-like serine proteases. Its utility in the laboratory, however, extends far beyond this initial characterization. This compound's reactivity as an alkylating agent allows it to covalently modify specific amino acid residues, primarily histidine and cysteine, leading to the modulation of a diverse array of cellular targets and signaling pathways. This pleiotropic activity makes it a potent inhibitor of inflammation, cell proliferation, and viral replication, but also necessitates careful interpretation of experimental results. This guide provides an in-depth examination of this compound's core mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions it governs.

Core Mechanism of Action: Irreversible Protease Inhibition

The primary and most well-characterized mechanism of this compound is the irreversible inhibition of chymotrypsin and other chymotrypsin-like serine proteases.[1][2] this compound functions as a substrate analogue, or affinity label, where its structure directs it to the enzyme's active site.[3]

-

Substrate Mimicry : The tosyl-L-phenylalanine component of this compound mimics the natural substrates of chymotrypsin, allowing it to bind specifically within the enzyme's hydrophobic active site pocket.[3]

-

Covalent Modification : Once positioned, the chloromethyl ketone moiety acts as a potent electrophile. It forms a covalent bond by alkylating the N3 position of the catalytic Histidine-57 residue within the enzyme's active site.[3]

-

Irreversible Inactivation : This alkylation permanently modifies the histidine residue, which is essential for the protease's catalytic activity, leading to the irreversible inactivation of the enzyme.[1][3] It is crucial to note that this compound inhibits the active enzyme, not the zymogen precursor.

This specificity is exploited in biochemical applications, such as treating commercial trypsin preparations to remove contaminating chymotrypsin activity.[4][5]

Caption: Covalent inactivation of chymotrypsin by this compound.

Broader Cellular Effects and Signaling Pathway Modulation

Beyond its classical role, this compound's alkylating activity affects numerous other cellular proteins, leading to the modulation of critical signaling pathways. These "off-target" effects are central to its observed physiological actions in cell culture and in vivo models.

Inhibition of the NF-κB Signaling Pathway

This compound is a well-documented and potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and immune responses.[1][6] The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription.[7][8] this compound is understood to intervene in this cascade, preventing the degradation of IκBα and thus sequestering NF-κB in the cytoplasm.[6][7] This inhibitory action makes this compound a valuable tool for studying inflammatory processes and has been explored in contexts like SARS-CoV infection, where NF-κB activation contributes to lung pathology.[6]

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Inhibition of AGC Kinases

A distinct mechanism of action for this compound involves the direct inhibition of several members of the AGC family of protein kinases, including RSK, S6K, and Akt.[9] This inhibition is independent of its effects on proteases. Research has shown that this compound covalently modifies a specific, conserved cysteine residue located within the activation loop of these kinases.[9]

This adduction physically blocks the kinase from adopting its active conformation, thereby preventing the phosphorylation of its downstream substrates.[9] For instance, this compound robustly inhibits the ability of RSK to phosphorylate its substrate, GST-S6.[9] This discovery highlights a novel mechanism by which this compound can disrupt cellular signaling, impacting pathways crucial for cell growth and survival.

Modulation of STAT Signaling

This compound has been shown to induce the proteolytic loss of STAT6 and STAT5 transcription factors.[10] Interestingly, this effect does not appear to be mediated by its classical protease inhibitory activity. Instead, evidence suggests that this compound's alkylating properties are responsible. The loss of STAT6 induced by this compound can be prevented by thiol antioxidant compounds, indicating that this compound likely acts by reacting with critical cysteine residues on the STAT proteins, targeting them for degradation.[10] This reveals a selective mechanism for downregulating specific STAT family members.

Complex Effects on Apoptosis

This compound exerts complex, often contradictory, effects on apoptosis that are cell-type and stimulus-dependent.

-

Induction of Apoptosis : In some cancer cell lines, such as PC3 prostate cancer cells, this compound induces apoptosis in a dose-dependent manner.[11][12]

-

Inhibition of Apoptosis : Conversely, this compound can inhibit TRAIL-induced caspase activity and the formation of the Death-Inducing Signaling Complex (DISC) in certain cell lines.[11][12] At concentrations of 40 μM, it has been shown to reduce levels of caspase-2 and inhibit the activation of caspases-3, -7, -8, and -9.[12]

-

Other Apoptotic Events : this compound at 25 µM can induce early apoptotic changes while simultaneously inhibiting the later-stage event of internucleosomal DNA cleavage in rat thymocytes.

Other Identified Cellular Targets

The alkylating nature of this compound leads to its interaction with a variety of other cellular components:

-

RNA Polymerase II : this compound has been found to rapidly and irreversibly label RPB1, the largest subunit of RNA polymerase II. This interaction inhibits transcription, which is a known trigger for apoptosis, suggesting a potential mechanism for its pro-apoptotic effects.[13]

-

Mitotic Spindle : this compound targets and labels elements of the mitotic spindle, leading to cell cycle arrest in prometaphase.[14]

Quantitative Data on this compound Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values reported for this compound against various biological targets. IC50 is the concentration of an inhibitor required to reduce a biological or biochemical function by 50%.[15][16] CC50 is the concentration required to cause the death of 50% of viable cells.

| Target Organism/Cell Line | Strain/Type | Effect Measured | IC50 Value (µM) | Reference |

| Leishmania amazonensis | PH8 (promastigote) | Inhibition of morphology | 14.6 | [1][11][12] |

| Leishmania amazonensis | Josefa (promastigote) | Inhibition of morphology | 31.7 | [1][11][12] |

| Leishmania infantum | (promastigote) | Inhibition of morphology | 11.3 | [1][11][12] |

| Leishmania amazonensis | PH8 (amastigote) | Inhibition of intracellular form | 14.2 | [11][12] |

| Leishmania amazonensis | Josefa (amastigote) | Inhibition of intracellular form | 16.6 | [11][12] |

| Leishmania infantum | (amastigote) | Inhibition of intracellular form | 21.7 | [11][12] |

| Protein Kinase C | - | Enzyme Inhibition | 8000 (8 mM) | [17] |

| Cell Type | Effect Measured | CC50 Value (µM) | Reference |

| Mammalian Cells (general) | Cytotoxicity | 138.8 | [1][11][12] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the mechanism of action of this compound.

Protease Inhibition Assay (General)

This protocol is designed to measure the direct inhibitory effect of this compound on a serine protease like chymotrypsin or trypsin.

-

Reagent Preparation :

-

Prepare a stock solution of the protease (e.g., 1 mg/mL Trypsin) in an appropriate buffer (e.g., 1 mM HCl).

-

Prepare a stock solution of this compound (e.g., 10 mM) in a solvent like methanol or ethanol.

-

Prepare the assay buffer (e.g., 0.1 M NH4HCO3, pH 8.0).[5]

-

Prepare a chromogenic or fluorogenic substrate solution (e.g., p-toluene-sulfonyl-L-arginine methyl ester, TAME, for trypsin).[4]

-

-

Inhibition Reaction :

-

In a microplate well, combine the protease with varying concentrations of this compound (and a vehicle control).

-

Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition to occur.

-

-

Activity Measurement :

-

Initiate the reaction by adding the substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate hydrolysis is proportional to the remaining enzyme activity.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

-

Cell Viability and Apoptosis Assay

This protocol assesses the effect of this compound on cell survival and apoptosis induction.

-

Cell Culture :

-

Plate cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

This compound Treatment :

-

Prepare serial dilutions of this compound in culture medium from a stock solution.

-

Treat the cells with the this compound dilutions (e.g., 0-40 µM) for a specified duration (e.g., 24 hours).[12] Include a vehicle-only control.

-

-

Viability/Apoptosis Measurement :

-

For Viability (MTT/XTT Assay) : Add the assay reagent to the wells, incubate as required, and measure the absorbance, which correlates with the number of viable cells.

-

For Apoptosis (Flow Cytometry) : Harvest the cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

-

-

Data Analysis :

-

Normalize the viability data to the vehicle control and calculate the CC50 value.

-

Quantify the percentage of apoptotic cells from the flow cytometry data for each treatment condition.

-

Immunoprecipitation and Kinase Assay for AGC Kinases

This protocol is used to determine if this compound directly inhibits a specific kinase's activity.[9]

-

Cell Treatment and Lysis :

-

Culture cells (e.g., HEK293) and serum-starve them.

-

Pre-treat cells with this compound (e.g., 50 µM for 30 min) or a vehicle control.

-

Stimulate the cells with an appropriate agonist (e.g., EGF at 50 ng/ml for 10 min) to activate the kinase of interest.[9]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation (IP) :

-

Incubate the cell lysates with an antibody specific to the kinase of interest (e.g., anti-RSK1 antibody) for 2 hours at 4°C.[9]

-

Add Protein A/G-sepharose beads to capture the antibody-kinase complex and incubate for an additional hour.[9]

-

Wash the beads several times with lysis buffer to remove non-specific proteins.

-

-

In Vitro Kinase Assay :

-

Resuspend the beads in a kinase assay buffer containing a purified substrate (e.g., GST-S6 for RSK1) and radiolabeled [γ-32P]ATP.[9]

-

Incubate the reaction at 30°C for a set time (e.g., 20-30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Analysis :

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the phosphorylated substrate. The intensity of the radioactive signal corresponds to the kinase activity.

-

Run a parallel immunoblot (Western Blot) on the cell lysates to confirm equal protein expression.[9]

-

Caption: Experimental workflow for an immunoprecipitation-kinase assay.

Conclusion

Nα-Tosyl-L-phenylalanine chloromethyl ketone is a powerful and multifaceted chemical probe. While its reputation is built on the specific and irreversible inhibition of chymotrypsin-like serine proteases via histidine alkylation, its broader mechanism of action is defined by its reactivity as an alkylating agent. This reactivity allows this compound to covalently modify key histidine and cysteine residues in a range of proteins, including critical signaling molecules like IKK, AGC kinases, and STAT transcription factors. These interactions result in the profound modulation of pathways governing inflammation, cell survival, and cell cycle progression.

For researchers, scientists, and drug development professionals, this dual nature of this compound is both a strength and a caution. It is an invaluable tool for dissecting complex cellular processes, particularly the NF-κB pathway. However, its pleiotropic effects demand careful experimental design and data interpretation, acknowledging that observed cellular outcomes may result from the compound's action on multiple targets. A thorough understanding of its diverse mechanisms is essential for leveraging this compound's full potential as a research tool and for interpreting the vast body of literature in which it is employed.

References

- 1. mdpi.com [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. PTMScan® Trypsin, this compound-Treated | Cell Signaling Technology [cellsignal.com]

- 5. labmartgh.com [labmartgh.com]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.eu [file.medchemexpress.eu]

- 13. This compound-induced apoptosis and labelling of the largest subunit of RNA polymerase II in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound targets elements of mitotic spindle and induces cell cycle arrest in prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. IC50 - Wikipedia [en.wikipedia.org]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-alpha-Tosyl-L-lysine chloromethyl ketone and N-alpha-tosyl-L-phenylalanine chloromethyl ketone inhibit protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

TPCK Inhibitor Specificity for Chymotrypsin and Other Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a well-characterized irreversible inhibitor of the serine protease chymotrypsin. Its specificity is conferred by the phenylalanine residue, which mimics the natural substrate of chymotrypsin, allowing the inhibitor to bind to the active site. The chloromethyl ketone moiety then reacts with a critical histidine residue in the catalytic triad, leading to irreversible inactivation. While this compound is a potent and widely used tool for studying chymotrypsin and chymotrypsin-like enzymes, its specificity is not absolute. This guide provides an in-depth technical overview of this compound's specificity, its mechanism of action, its effects on other proteases and cellular signaling pathways, and detailed experimental protocols for its use.

Data Presentation: this compound Inhibition of Various Proteases

The following tables summarize the quantitative data on the inhibitory activity of this compound against a range of proteases. Due to the irreversible nature of this compound's interaction with many of its targets, the potency is often expressed as a second-order rate constant (k_inact/K_i) or as an IC50 value under specific experimental conditions. It is important to note that direct comparison of IC50 values can be misleading for irreversible inhibitors, as the measured potency is dependent on the pre-incubation time.

| Enzyme | Type | Organism/Source | Inhibition Constant/Potency | Citation |

| α-Chymotrypsin | Serine Protease | Bovine Pancreas | Irreversible inhibitor, alkylates His-57 | [1][2][3] |

| Trypsin | Serine Protease | Bovine Pancreas | Not inhibited | |

| Human Neutrophil Elastase | Serine Protease | Human Neutrophils | Weakly inhibited or not inhibited at concentrations that inhibit chymotrypsin | [4] |

| Papain | Cysteine Protease | Carica papaya | Inhibited by reacting with the active site sulfhydryl group | |

| Caspase-3 | Cysteine Protease | Human | This compound-sensitive protease pathway involved in Puma degradation | [5][6] |

| Caspase-8 | Cysteine Protease | Human | This compound can affect caspase-8 activation in some contexts | [7][8] |

Mechanism of Action

This compound's primary mechanism of inhibition involves the covalent modification of a key active site residue.

Inhibition of Chymotrypsin (Serine Protease)

This compound acts as an affinity label for chymotrypsin. The tosyl-L-phenylalanine portion of this compound directs the molecule to the hydrophobic S1 binding pocket of chymotrypsin, which preferentially binds aromatic amino acid residues. Once bound, the chloromethyl ketone moiety is positioned in proximity to the nucleophilic imidazole side chain of Histidine-57, one of the three residues in the catalytic triad (Ser-195, His-57, Asp-102). The histidine residue attacks the carbon of the chloromethyl group in a nucleophilic substitution reaction, resulting in the formation of a stable covalent bond and the displacement of the chloride ion. This alkylation of His-57 irreversibly inactivates the enzyme.[1][2][3]

Inhibition of Cysteine Proteases

This compound can also inhibit certain cysteine proteases, such as papain. In this case, the mechanism is similar, but the target is the active site cysteine residue. The sulfhydryl group of the cysteine acts as the nucleophile, attacking the chloromethyl ketone and forming a covalent thioether bond, thereby irreversibly inactivating the enzyme.

Off-Target Effects: Inhibition of Signaling Pathways

Recent studies have revealed that this compound has effects beyond protease inhibition, impacting key cellular signaling pathways. These off-target effects are primarily mediated by the alkylation of specific cysteine residues within signaling proteins.

Inhibition of the NF-κB Pathway

This compound is a known inhibitor of the canonical NF-κB signaling pathway. It exerts its inhibitory effect by targeting two key components:

-

IKKβ (IκB Kinase β): this compound directly modifies Cysteine-179 in the activation loop of IKKβ. This modification prevents the activation of IKKβ, which is necessary for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

-

p65/RelA: this compound also targets Cysteine-38 of the p65 subunit of NF-κB. This modification interferes with the DNA-binding ability of the p65/p50 heterodimer.

By inhibiting both IKKβ activation and p65 DNA binding, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB.[9][10][11][12][13]

Inhibition of the PDK1/Akt Pathway

This compound has been shown to inhibit the activation of several AGC kinases, including Akt (also known as Protein Kinase B), RSK, and S6K1, which are downstream effectors of PDK1. The mechanism involves the adduction of this compound to cysteine residues located within a conserved Phenylalanine-Cysteine (Phe-Cys) motif in the activation loop of these kinases.[14] This modification prevents the phosphorylation and activation of these kinases, thereby disrupting the PI3K/PDK1/Akt signaling cascade, which is crucial for cell growth, proliferation, and survival.

Experimental Protocols

Chymotrypsin Inhibition Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

This protocol describes a continuous spectrophotometric rate determination to measure chymotrypsin activity and its inhibition by this compound.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

-

Trizma® Base

-

Methanol

-

Calcium Chloride (CaCl2)

-

Hydrochloric Acid (HCl)

-

This compound (Nα-Tosyl-L-phenylalanyl chloromethyl ketone)

-

DMSO (for dissolving this compound)

-

Spectrophotometer capable of measuring absorbance at 256 nm

-

Thermostatted cuvette holder (25 °C)

-

Quartz cuvettes (1 cm path length)

Reagent Preparation:

-

Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2.

-

Substrate Stock Solution: 1.07 mM BTEE in 50% (w/w) methanol.

-

Enzyme Stock Solution: 1 mg/mL α-chymotrypsin in 1 mM HCl. Store at 2-8 °C.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

Procedure:

-

Enzyme Preparation: Dilute the α-chymotrypsin stock solution in 1 mM HCl to a working concentration of 10-30 µg/mL.

-

Reaction Mixture Preparation: In a 3 mL cuvette, combine:

-

1.5 mL of Assay Buffer

-

1.4 mL of BTEE Substrate Solution

-

-

Pre-incubation with Inhibitor (for inhibition assay):

-

To a separate tube, add a specific volume of the diluted enzyme solution.

-

Add the desired concentration of this compound (from the stock solution) to the enzyme solution. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5, 10, 15 minutes) at 25 °C. A time-course experiment is necessary to characterize irreversible inhibition.

-

-

Assay Initiation:

-

Equilibrate the cuvette containing the reaction mixture to 25 °C in the spectrophotometer for 4-5 minutes to establish a stable baseline.

-

To initiate the reaction, add 0.1 mL of the pre-incubated enzyme-inhibitor mixture (or the enzyme solution for a control reaction) to the cuvette.

-

-

Data Acquisition:

-

Immediately mix the contents of the cuvette by inversion and start recording the increase in absorbance at 256 nm for 4-5 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA256/min) from the initial linear portion of the curve.

-

To determine the kinetic parameters of irreversible inhibition (k_inact and K_i), plot the observed rate of inactivation (k_obs) against different concentrations of this compound. The k_obs can be determined from the progress curves at each inhibitor concentration.[15][16][17][18]

-

General Protocol for Determining Irreversible Inhibition Constants (k_inact and K_i)

This protocol outlines the general steps for determining the kinetic parameters of an irreversible inhibitor like this compound.

Principle:

The inactivation of an enzyme by an irreversible inhibitor often follows a two-step mechanism: a rapid, reversible binding of the inhibitor to the enzyme (characterized by the inhibition constant, K_i) followed by a slower, irreversible covalent modification (characterized by the inactivation rate constant, k_inact).

Procedure:

-

Progress Curve Analysis:

-

Perform a series of enzyme activity assays at various fixed concentrations of the irreversible inhibitor.

-

Initiate the reaction by adding the enzyme to a mixture of substrate and inhibitor.

-

Monitor the reaction progress (product formation or substrate depletion) over time. The resulting progress curves will show a time-dependent decrease in enzyme activity.

-

-

Determination of k_obs:

-

For each inhibitor concentration, fit the progress curve data to a single exponential decay equation to obtain the observed rate of inactivation (k_obs).

-

-

Determination of k_inact and K_i:

-

Plot the calculated k_obs values against the corresponding inhibitor concentrations.

-

Fit the resulting data to the following hyperbolic equation: k_obs = (k_inact * [I]) / (K_i + [I]) where [I] is the inhibitor concentration.

-

The values for k_inact (the maximum rate of inactivation) and K_i can be determined from this non-linear regression analysis.

-

The second-order rate constant for inactivation (k_inact/K_i), which represents the potency of the irreversible inhibitor, can then be calculated.[15][16][17][18][19]

-

Visualizations

Mechanism of Chymotrypsin Inhibition by this compound

Caption: this compound irreversibly inhibits chymotrypsin through affinity labeling and subsequent alkylation of His-57.

This compound Inhibition of the Canonical NF-κB Signaling Pathway

Caption: this compound blocks NF-κB activation by targeting cysteine residues in both IKKβ and the p65 subunit.

Conclusion

This compound remains an invaluable tool for studying chymotrypsin and related serine proteases due to its high potency and irreversible mechanism of action. However, researchers and drug development professionals must be aware of its potential for off-target effects, particularly its ability to inhibit certain cysteine proteases and to modulate key signaling pathways such as NF-κB and PDK1/Akt. The data and protocols presented in this guide are intended to facilitate a more informed and precise application of this compound in research and development, ensuring that experimental results are interpreted accurately in the context of its broader biochemical activity. Further quantitative studies are needed to provide a more comprehensive profile of this compound's specificity across a wider range of proteases.

References

- 1. Solved 2. The protease inhibitor this compound (Tosyl phenylalanyl | Chegg.com [chegg.com]

- 2. chegg.com [chegg.com]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. Biochemical and pharmacological characterization of FK706, a novel elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caspase-3 triggers a this compound-sensitive protease pathway leading to degradation of the BH3-only protein puma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Regulation and ATP Requirement for Caspase-8 and Caspase-3 Activation during CD95- and Anticancer Drug–induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-3 and caspase-8 expression in breast cancer: caspase-3 is associated with survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB and Its Role in Checkpoint Control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. researchgate.net [researchgate.net]

- 16. assets.criver.com [assets.criver.com]

- 17. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical and Physical Properties of TPCK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized and extensively studied protease inhibitor. Initially characterized as a specific, irreversible inhibitor of chymotrypsin, its applications have expanded to encompass the study of various cellular processes, including signal transduction, apoptosis, and virology. This technical guide provides a comprehensive overview of the core biochemical and physical properties of this compound, detailed experimental protocols, and a visual representation of its impact on key signaling pathways.

Biochemical and Physical Properties

This compound's utility as a research tool is underpinned by its distinct chemical and physical characteristics. A summary of these properties is presented below.

| Property | Value |

| Chemical Name | Nα-Tosyl-L-phenylalanyl chloromethyl ketone |

| Synonyms | This compound, Tosyl-L-phenylalanine chloromethyl ketone, L-1-Tosylamido-2-phenylethyl chloromethyl ketone |

| Molecular Formula | C₁₇H₁₈ClNO₃S |

| Molecular Weight | 351.8 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 105-108 °C |

| Solubility | Soluble in DMSO (up to 70 mg/mL), ethanol, and methanol. Sparingly soluble in water. |

| Stability and Storage | Stable for at least two years when stored desiccated at -20°C. Stock solutions in methanol or ethanol are stable for several months at 4°C. Working aqueous solutions should be prepared fresh. |

Mechanism of Action

This compound is an irreversible inhibitor of chymotrypsin and certain chymotrypsin-like serine proteases. Its specificity is derived from the phenylalanine residue, which mimics the natural substrate of chymotrypsin, allowing it to bind to the enzyme's active site. The chloromethyl ketone moiety then acts as an alkylating agent, forming a covalent bond with the N-3 position of the catalytic histidine residue (His-57) in the chymotrypsin active site. This alkylation permanently inactivates the enzyme.

While highly specific for chymotrypsin, this compound has also been shown to inhibit some cysteine proteases, such as papain and bromelain. In these cases, the mechanism involves the alkylation of the active site cysteine residue. It is crucial to note that this compound does not inhibit trypsin or its zymogen, trypsinogen. This property allows for its use in the purification of trypsin by selectively inhibiting contaminating chymotrypsin activity.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for this compound can vary depending on the target protease and the experimental conditions.

| Target Enzyme/Process | IC50 Value (approximate) |

| Chymotrypsin | Low micromolar range |

| Protein Kinase C | 8 µM |

| Mitogen-induced activation of pp70 S6k | 5 µM |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), methanol, or ethanol (anhydrous)

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of solvent (DMSO, methanol, or ethanol) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Vortex thoroughly until the this compound is completely dissolved.

-

Store the stock solution at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Chymotrypsin Inhibition Assay

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of α-chymotrypsin in the assay buffer (e.g., 1 µg/mL).

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.

-

In a 96-well microplate, add a fixed volume of the α-chymotrypsin working solution to each well.

-

Add an equal volume of the diluted this compound solutions to the respective wells. Include a control well with assay buffer instead of this compound.

-

Pre-incubate the enzyme and inhibitor mixtures at room temperature for a defined period (e.g., 15-30 minutes) to allow for irreversible inhibition.

-

Prepare a working solution of the substrate (Suc-AAPF-pNA) in the assay buffer.

-

Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm (for the release of p-nitroaniline) at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.

-

Calculate the initial reaction rates (V₀) for each this compound concentration by determining the slope of the linear portion of the absorbance versus time plot.

-

Plot the percentage of chymotrypsin activity (relative to the control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Use of this compound in Cell Culture

This compound is frequently used in cell culture to study its effects on various cellular processes. The effective concentration can vary significantly depending on the cell type and the specific pathway being investigated.

General Protocol for Cell Treatment:

-

Prepare a stock solution of this compound in a cell culture-compatible solvent like DMSO.

-

Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.

-

Incubate the cells for the desired period.

-

Following incubation, cells can be harvested for downstream analysis, such as Western blotting, flow cytometry, or gene expression analysis.

Visualization of this compound's Effects on Signaling Pathways

This compound's inhibitory effects extend beyond chymotrypsin to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known interactions of this compound with the PI3K/Akt/mTOR, NF-κB, and Apoptosis pathways.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway by targeting PDK1.

Caption: this compound blocks NF-κB activation by inhibiting the IKK complex.

Caption: this compound can inhibit apoptosis by directly targeting executioner caspases.

Conclusion

This compound remains an invaluable tool in biochemical and cellular research. Its well-defined mechanism of action as an irreversible chymotrypsin inhibitor, coupled with its effects on other proteases and key signaling pathways, provides a versatile platform for investigating a multitude of biological questions. This guide has provided a detailed overview of its core properties, practical experimental protocols, and a visual representation of its cellular effects to aid researchers, scientists, and drug development professionals in their endeavors. A thorough understanding of this compound's biochemical and physical characteristics is paramount for its effective and accurate application in experimental design and data interpretation.

TPCK (Tosyl-L-phenylalanyl-chloromethylketone): A Technical Guide to an Irreversible Serine Protease Inhibitor

Abstract

Nα-Tosyl-L-phenylalanyl-chloromethylketone (TPCK) is a highly specific, irreversible inhibitor of the serine protease chymotrypsin and chymotrypsin-like enzymes. Its unique structure, which mimics a natural substrate, allows it to bind with high affinity to the enzyme's active site. The reactive chloromethylketone moiety then forms a covalent bond with a critical histidine residue in the catalytic triad, leading to permanent inactivation. Beyond its classical role in protease research, this compound has been instrumental in elucidating cellular signaling pathways, notably as a potent inhibitor of the NF-κB signaling cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, presents quantitative data on its biological effects, details experimental protocols for its use, and illustrates key concepts with diagrams for researchers, scientists, and drug development professionals.

The Serine Protease Family: Mechanism and Specificity

Serine proteases are a major class of proteolytic enzymes characterized by the presence of a highly conserved catalytic triad of amino acids in their active site: Serine (Ser), Histidine (His), and Aspartate (Asp).[1]

1.1 The Catalytic Triad

The catalytic triad functions as a charge-relay system.[2] The aspartate residue orients the histidine, increasing its basicity. This allows the histidine to act as a general base, abstracting a proton from the serine's hydroxyl group.[1] This proton abstraction transforms the serine into a potent nucleophile (an alkoxide ion), which is the primary actor in cleaving peptide bonds.[1][2] This intricate mechanism of covalent catalysis is fundamental to the function of enzymes like chymotrypsin, trypsin, and elastase.[2]

1.2 Substrate Specificity

While sharing a common catalytic mechanism, the specificity of serine proteases is dictated by the structure of their substrate-binding pocket (the S1 pocket).[2]

-

Chymotrypsin possesses a deep, hydrophobic S1 pocket that preferentially binds and cleaves peptide bonds C-terminal to large, aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[2]

-

Trypsin , in contrast, has an aspartate residue at the bottom of its S1 pocket, which attracts and binds positively charged residues like lysine and arginine.[2]

This structural difference in the S1 pocket is the reason this compound is a specific inhibitor for chymotrypsin and is not effective against trypsin.[3]

This compound: An Irreversible Affinity Label

This compound is classified as an affinity label or a reactive substrate analog. It is structurally similar to a natural chymotrypsin substrate, which allows it to be specifically recognized and bound by the enzyme's active site.[4]

2.1 Structure and Specificity

The specificity of this compound is conferred by its tosyl-L-phenylalanine backbone. The bulky, hydrophobic phenylalanine moiety fits snugly into the S1 pocket of chymotrypsin, mimicking a preferred substrate and ensuring the inhibitor is precisely positioned for reaction.[3]

2.2 Mechanism of Irreversible Inhibition

Once bound, this compound's mode of action diverges from that of a true substrate. Instead of the catalytic serine (Ser-195) attacking the inhibitor, the chloromethylketone group of this compound is positioned in close proximity to the catalytic Histidine-57 (His-57).[4] The imidazole side chain of His-57 performs a nucleophilic attack on the chloromethyl group, resulting in the alkylation of the histidine residue.[4][5] This reaction forms a stable, covalent bond between this compound and His-57, with the chlorine atom eliminated as a leaving group.[3] This permanent modification of a critical catalytic residue leads to the irreversible inactivation of the enzyme.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Kinetics of the interaction of chymotrypsin with eglin c - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of a chymotrypsin-like inhibitor, this compound, on histamine release from cultured human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of TPCK in DMSO, Ethanol, and Aqueous Buffers: A Technical Guide

Introduction: Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized biochemical reagent primarily known as an irreversible inhibitor of chymotrypsin-like serine proteases.[1] Its utility extends to cell biology research, where it has been shown to affect critical signaling pathways, including the PDK1/Akt pathway, and to influence processes such as apoptosis and cell proliferation.[2][3] A fundamental understanding of this compound's solubility and stability in common laboratory solvents is paramount for accurate experimental design, ensuring reproducible results in biochemical and cellular assays. This guide provides a comprehensive overview of this compound's solubility in dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers, complete with detailed protocols and workflow visualizations.

Quantitative Solubility Data

The solubility of this compound varies significantly between organic solvents and aqueous solutions. It exhibits high solubility in organic solvents like DMSO and ethanol, which are typically used to prepare concentrated stock solutions. Conversely, its solubility in aqueous buffers is limited, a critical consideration for preparing working solutions for biological experiments.

| Solvent | Concentration | Molarity (approx.) | Source | Notes |

| DMSO | 100 mg/mL | 284 mM | [4] | Requires sonication to fully dissolve. |

| 30 mg/mL | 85 mM | [3] | - | |

| Ethanol | 10 mg/mL | 28 mM | [3] | - |

| 10 mM | 3.52 mg/mL | - | ||

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | 0.71 mM | [3] | Indicates low aqueous solubility requiring a co-solvent. |

| Aqueous Buffers | 10-100 µM | 0.0035-0.035 mg/mL | Effective concentration range for working solutions. |

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound solutions.

-

Solid Powder: Stable for at least four years when stored desiccated at -20°C.[3]

-

Organic Stock Solutions (DMSO/Ethanol):

-

Stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[4]

-

Stock solutions in ethanol (10 mM) are reported to be stable for several months at 4°C.

-

-

Aqueous Working Solutions: These solutions are significantly less stable and should be prepared fresh before use. Stability is typically limited to several hours.

Experimental Protocols

Protocol 1: Preparation of Concentrated this compound Stock Solutions

This protocol describes the preparation of high-concentration stock solutions in DMSO or ethanol.

Materials:

-

Nα-Tosyl-L-phenylalanyl chloromethyl ketone (this compound) powder (MW: 351.8 g/mol )

-

Anhydrous DMSO or 200-proof ethanol

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and sonicator

Procedure:

-

Weigh the desired amount of this compound powder in a fume hood.

-

Add the appropriate volume of the chosen solvent (DMSO or ethanol) to achieve the target concentration (e.g., for a 100 mg/mL stock in DMSO, add 1 mL of DMSO to 100 mg of this compound).

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If preparing a high-concentration solution in DMSO (e.g., 100 mg/mL), use an ultrasonic bath to ensure complete dissolution.[4]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[4]

Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the dilution of an organic stock solution into an aqueous buffer for use in biological assays.

Materials:

-

Concentrated this compound stock solution (from Protocol 1)

-

Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2, cell culture medium)

-

Sterile polypropylene tubes

Procedure:

-

Thaw a single aliquot of the concentrated this compound stock solution.

-

Calculate the volume of stock solution needed to achieve the final desired concentration in your aqueous buffer. For example, to make 1 mL of a 40 µM working solution from a 100 mM DMSO stock, you would need 0.4 µL of the stock.

-

Add the aqueous buffer to a sterile tube.

-

While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent precipitation of the compound.

-

Use the freshly prepared working solution immediately, as this compound has limited stability in aqueous environments.

Mechanism of Action and Experimental Workflows

This compound is known to interfere with cellular signaling primarily through two mechanisms: the irreversible inhibition of chymotrypsin-like serine proteases and the disruption of the PI3K/PDK1/Akt signaling pathway.[2][3] this compound adducts to and inhibits the activation of several AGC kinases that possess a Phenylalanine-Cysteine motif in their activation loops.[5]

This compound Signaling Pathway Inhibition

The diagram below illustrates the inhibitory effect of this compound on the PDK1/Akt signaling cascade, a central pathway in cell survival and proliferation.

Experimental Workflow: Cell-Based Inhibition Assay

The following workflow outlines the typical steps for investigating the effect of this compound on a signaling pathway in a cell culture model.

Logical Workflow: Solubility Assessment

This diagram provides a logical sequence of steps for experimentally determining the solubility of a compound like this compound in a given solvent.

References

- 1. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (this compound) on Leishmania amazonensis and Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. This compound inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of TPCK and TLCK for Specific Protease Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two widely used irreversible protease inhibitors: N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) and N-α-tosyl-L-lysine chloromethyl ketone (TLCK). This document details their mechanisms of action, target specificities, and cross-reactivities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and TLCK

This compound and TLCK are invaluable tools in protease research and drug discovery. They are structurally similar, differing only in the amino acid residue that directs their specificity. This compound, with its phenylalanine residue, is a specific inhibitor of chymotrypsin and chymotrypsin-like serine proteases, which cleave peptide bonds after bulky hydrophobic amino acids. In contrast, TLCK contains a lysine residue, targeting it to trypsin and trypsin-like serine proteases that cleave after basic amino acid residues.

Both inhibitors act as affinity labels, first binding to the active site of their target protease and then forming a covalent bond, leading to irreversible inhibition. This high specificity and irreversible nature make them potent tools for studying the roles of specific proteases in complex biological systems.

Mechanism of Action

This compound and TLCK are substrate analogs that irreversibly inhibit their target proteases through a two-step mechanism:

-

Binding: The phenylalanine (in this compound) or lysine (in TLCK) residue of the inhibitor mimics the natural substrate of the target protease, leading to its specific binding within the enzyme's active site.

-

Covalent Modification: Once bound, the chloromethyl ketone moiety of the inhibitor is positioned to react with a crucial histidine residue in the catalytic triad of the serine protease active site. This results in the alkylation of the histidine, forming a stable covalent bond and permanently inactivating the enzyme.

While primarily known as serine protease inhibitors, both this compound and TLCK have been shown to inhibit certain cysteine proteases, such as some caspases and papain, by reacting with the active site cysteine residue.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and TLCK against their primary targets and notable off-target proteases. This data has been compiled from various studies to provide a comparative overview.

| Inhibitor | Target Protease | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) |

| This compound | Chymotrypsin | Varies by study (nM to µM range) | ~10 µM |

| Caspase-3 | Not typically reported | Potent inhibition observed[1] | |

| Papain | Potent inhibition observed | - | |

| TLCK | Trypsin | Varies by study (nM to µM range) | ~30 µM for CTL activity[2] |

| Caspase-3 | - | Substantial inhibition observed[3] | |

| Caspase-6 | - | Substantial inhibition observed[1] | |

| Caspase-7 | - | Substantial inhibition observed[1] |

Note: The exact Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature. The data presented here is for comparative purposes.

Cross-Reactivity and Off-Target Effects

While this compound and TLCK are highly specific for their respective primary targets, they can exhibit cross-reactivity with other proteases, particularly at higher concentrations. Both have been shown to inhibit certain caspases, which are cysteine proteases crucial for apoptosis. This off-target activity is an important consideration when interpreting experimental results.

Furthermore, this compound and TLCK can have effects on cellular signaling pathways independent of their protease inhibitory activity. For instance, both have been reported to inhibit the activation of the NF-κB signaling pathway. It is believed that they can directly modify components of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.

Experimental Protocols

In Vitro Protease Inhibition Assay using a Chromogenic Substrate

This protocol provides a general framework for determining the inhibitory activity of this compound or TLCK against their target proteases in vitro.

Materials:

-

Purified protease (e.g., chymotrypsin or trypsin)

-

This compound or TLCK stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Chromogenic substrate specific for the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the protease to the desired working concentration in assay buffer.

-

Prepare a series of dilutions of the inhibitor (this compound or TLCK) in assay buffer.

-

Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the protease solution to each well.

-

Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for covalent modification.

-

-

Initiate Reaction:

-

Add the chromogenic substrate to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance of the released chromophore (e.g., p-nitroaniline at 405 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, a more detailed kinetic analysis is required to determine the inactivation rate constant (kinact) and the inhibition constant (KI).[2][4][5]

-

Cell-Based NF-κB Reporter Assay

This protocol describes how to assess the effect of this compound or TLCK on the NF-κB signaling pathway using a luciferase reporter gene assay.

Materials:

-

Cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293 or HeLa cells).

-

Cell culture medium and supplements.

-

This compound or TLCK stock solution.

-

An NF-κB activator (e.g., TNF-α or PMA).

-

Luciferase assay reagent.

-

Luminometer.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding:

-

Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

-

Inhibitor Treatment:

-

The following day, treat the cells with various concentrations of this compound or TLCK for a predetermined time (e.g., 1-2 hours) before stimulation. Include a vehicle control.

-

-

Stimulation:

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a specific duration (e.g., 6-8 hours). Include an unstimulated control.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

-

Measurement:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

-

Calculate the fold induction of NF-κB activity and the percentage of inhibition by this compound or TLCK.

-

Visualizations

Signaling Pathway: Canonical NF-κB Activation and Inhibition by this compound/TLCK

Caption: Canonical NF-κB signaling pathway and its inhibition by this compound and TLCK.

Experimental Workflow: In Vitro Protease Inhibition Assay

References

- 1. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (this compound) are potent inhibitors of activated caspase proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (this compound) do not inhibit caspase-3 and caspase-7 processing in cells exposed to pro-apoptotic inducing stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Deep Dive into the Foundational Mechanisms of TPCK Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the foundational mechanisms of N-Tosyl-L-phenylalanyl-chloromethylketone (TPCK), a widely utilized biochemical tool. This document provides a comprehensive overview of its primary modes of action, focusing on its irreversible inhibition of the serine protease chymotrypsin and its multifaceted interference with the NF-κB signaling pathway. Quantitative data are presented in structured tables, and detailed experimental protocols are provided to facilitate the replication and further investigation of these fundamental interactions.

This compound as an Irreversible Inhibitor of Chymotrypsin

This compound is a classic example of an affinity label or substrate analog that achieves irreversible inhibition of chymotrypsin and related serine proteases. Its mode of action is a cornerstone of enzyme kinetics and inhibitor design.

Mechanism of Irreversible Inhibition

The specificity of this compound towards chymotrypsin is conferred by its phenylalanine residue, which mimics the natural substrate of the enzyme, guiding the inhibitor to the active site's hydrophobic pocket. Once positioned, the chloromethylketone moiety of this compound acts as a reactive electrophile. The catalytic mechanism of chymotrypsin involves a catalytic triad of amino acids: Serine-195, Histidine-57, and Aspartate-102. In the active site, the imidazole side chain of Histidine-57, acting as a general base, is crucial for catalysis. This compound irreversibly inhibits chymotrypsin by the specific alkylation of the N3 position of the imidazole ring of Histidine-57. This covalent modification permanently inactivates the enzyme, as the essential catalytic residue is no longer able to participate in the proton transfer necessary for proteolysis.

Quantitative Analysis of Chymotrypsin Inhibition

The inactivation of chymotrypsin by this compound follows pseudo-first-order kinetics. The rate of inactivation can be determined by monitoring the loss of enzyme activity over time.

| Parameter | Value | Enzyme | Conditions | Reference |

| Second-order rate constant (k) | 1.3 x 104 M-1 min-1 | Bovine pancreatic chymotrypsin | pH 7.0, 25°C | [1] |

| Stoichiometry of Inhibition | 1:1 (this compound:Chymotrypsin) | Bovine pancreatic chymotrypsin | Not specified | Foundational knowledge |

Experimental Protocol: Chymotrypsin Inhibition Assay

This protocol describes a spectrophotometric method to determine the rate of inactivation of chymotrypsin by this compound using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a substrate.

Materials:

-

α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

-

This compound stock solution (e.g., 10 mM in absolute ethanol)

-

N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) stock solution (e.g., 10 mM in 50% v/v methanol)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2

-

Spectrophotometer capable of reading at 256 nm

Procedure:

-

Enzyme Preparation: Prepare a working solution of α-chymotrypsin in the assay buffer to a final concentration of approximately 1 µM.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., 10 µM to 100 µM).

-

Inactivation Reaction:

-

In a cuvette, mix the chymotrypsin working solution with an equal volume of the this compound dilution.

-

Incubate the mixture at a constant temperature (e.g., 25°C).

-

At various time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

-

Activity Measurement:

-

Immediately add the aliquot from the inactivation reaction to a separate cuvette containing the BTEE substrate solution (final concentration of BTEE, e.g., 0.5 mM) in the assay buffer.

-

Monitor the increase in absorbance at 256 nm for 1-2 minutes. The rate of increase in absorbance is proportional to the remaining chymotrypsin activity.

-

-

Data Analysis:

-

Calculate the initial rate of reaction for each time point.

-

Plot the natural logarithm of the remaining enzyme activity versus the incubation time with this compound.

-

The slope of this plot will be the negative of the pseudo-first-order rate constant (kobs) for each this compound concentration.

-

To determine the second-order rate constant of inactivation, plot kobs versus the this compound concentration. The slope of this second plot represents the second-order rate constant.

-

This compound as an Inhibitor of the NF-κB Signaling Pathway

This compound is also a well-established inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. Its inhibitory effects are not due to serine protease inhibition but rather through direct covalent modification of key signaling proteins.

Mechanism of NF-κB Pathway Inhibition

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated. IKKβ, a key catalytic subunit of this complex, phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB heterodimer (typically p65/RelA and p50), allowing its translocation to the nucleus, where it binds to DNA and activates gene transcription.

This compound has been shown to inhibit the NF-κB pathway at two distinct points:

-

Inhibition of IKKβ Activity: this compound directly targets and covalently modifies a critical cysteine residue (Cys-179) in the activation loop of IKKβ. This modification prevents the kinase from phosphorylating IκBα, thereby halting the downstream signaling cascade.

-

Inhibition of p65/RelA DNA Binding: this compound can also directly modify a cysteine residue (Cys-38) on the p65/RelA subunit of NF-κB. This alkylation interferes with the ability of p65/RelA to bind to its consensus DNA sequence in the nucleus.

Quantitative Analysis of NF-κB Pathway Inhibition

While specific IC50 values for this compound's direct inhibition of IKKβ and p65/RelA DNA binding are not consistently reported across the literature, its effective concentrations in cell-based assays provide an indication of its potency.

| Parameter | Value/Concentration | Target/Assay | Cell Type | Reference |

| Inhibition of NF-κB activation | ~25 µM | PMA-induced NF-κB activity | Not specified | Foundational knowledge |

| Inhibition of IKKβ activity | Not specified (direct inhibition demonstrated) | In vitro kinase assay | Not applicable | Foundational knowledge |

| Inhibition of p65/RelA DNA binding | Not specified (direct inhibition demonstrated) | In vitro binding assay | Not applicable | Foundational knowledge |

Experimental Protocol: In Vitro IKKβ Kinase Assay

This protocol outlines a method to assess the direct inhibitory effect of this compound on IKKβ kinase activity using a recombinant substrate.

Materials:

-

Active recombinant IKKβ

-

Recombinant GST-IκBα (as substrate)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 10 µM ATP

-

[γ-32P]ATP

-

SDS-PAGE gels and reagents

-

Phosphorimager

Procedure:

-

Inhibitor Pre-incubation:

-

In a microcentrifuge tube, mix the active IKKβ with varying concentrations of this compound (e.g., 1 µM to 100 µM) in the kinase assay buffer (without ATP).

-

Incubate for 15-30 minutes at room temperature to allow for the covalent modification to occur.

-

-

Kinase Reaction:

-

Add the GST-IκBα substrate to the pre-incubation mixture.

-

Initiate the kinase reaction by adding the ATP mix, including a small amount of [γ-32P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

-

Data Analysis:

-

Quantify the radioactive signal corresponding to the phosphorylated GST-IκBα band using a phosphorimager.

-

Plot the percentage of IKKβ activity remaining versus the concentration of this compound to determine the IC50 value.

-

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for p65/RelA DNA Binding

This protocol describes how to assess the effect of this compound on the DNA binding activity of the p65/RelA subunit of NF-κB.

Materials:

-

Nuclear extracts containing activated NF-κB (from stimulated cells)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., 32P or a fluorescent dye)

-

Poly(dI-dC) (non-specific competitor DNA)

-

EMSA Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol

-

Native polyacrylamide gel (e.g., 5%)

-

TBE buffer

Procedure:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract with varying concentrations of this compound in the EMSA binding buffer.

-

Incubate for 15-30 minutes at room temperature.

-

Add poly(dI-dC) and incubate for another 10 minutes to block non-specific DNA binding.

-

Add the labeled NF-κB probe and incubate for a further 20-30 minutes at room temperature.

-

-

Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Detection and Analysis:

-

Dry the gel (if using a radioactive probe) and expose it to a phosphor screen or X-ray film. If using a fluorescent probe, scan the gel on an appropriate imager.

-

Quantify the intensity of the shifted band corresponding to the NF-κB-DNA complex.

-

Plot the percentage of DNA binding activity remaining versus the concentration of this compound to assess the inhibitory effect.

-

Conclusion

The foundational research on this compound reveals its dual role as a potent and specific irreversible inhibitor of chymotrypsin and a multifaceted inhibitor of the NF-κB signaling pathway. Its mechanism of action in both contexts relies on the covalent modification of key amino acid residues—histidine in the case of chymotrypsin and cysteine in the case of IKKβ and p65/RelA. The detailed protocols provided herein serve as a guide for researchers to further explore and utilize this compound as a valuable tool in enzymology and cell signaling research. The quantitative data, while requiring further refinement through dedicated kinetic studies, provide a solid basis for understanding the potency and specificity of this important chemical probe.

References

TPCK as a Tool for Interrogating the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized serine/cysteine protease inhibitor that has proven to be an invaluable tool for dissecting the intricate workings of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Its ability to covalently modify and inhibit key components of this pathway has allowed researchers to probe the mechanisms of NF-κB activation and its downstream effects. This technical guide provides an in-depth overview of this compound's role in studying NF-κB signaling, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively employ this compound in their investigations of this critical cellular signaling cascade.

Introduction to NF-κB Signaling